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2,3-Dihydrodipicolinate(2-) -

2,3-Dihydrodipicolinate(2-)

Catalog Number: EVT-1589505
CAS Number:
Molecular Formula: C7H5NO4-2
Molecular Weight: 167.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,3-dihydrodipicolinate(2-) is a dihydrodipicolinate(2-). It is a conjugate base of a 2,3-dihydrodipicolinic acid.
Overview

2,3-Dihydrodipicolinate (2-) is an important intermediate in the biosynthesis of the amino acid L-lysine, primarily found in bacteria and plants. This compound is generated through the enzymatic action of dihydrodipicolinate synthase, which catalyzes the condensation of pyruvate and L-aspartate-β-semialdehyde. The understanding of this compound is crucial for comprehending metabolic pathways related to amino acids and has implications in agricultural and pharmaceutical applications.

Source

2,3-Dihydrodipicolinate is primarily sourced from bacterial and plant metabolism, particularly in organisms that utilize the aspartate pathway for lysine biosynthesis. The enzyme dihydrodipicolinate synthase plays a pivotal role in this process, facilitating the formation of 2,3-dihydrodipicolinate from its precursors under specific conditions.

Classification

This compound falls under the classification of organic compounds, specifically as a dicarboxylic acid derivative. It is categorized within biochemical compounds due to its role in metabolic pathways and its significance in enzymatic reactions.

Synthesis Analysis

Methods

The synthesis of 2,3-dihydrodipicolinate occurs predominantly through enzymatic reactions catalyzed by dihydrodipicolinate synthase. The primary substrates for this reaction are pyruvate and L-aspartate-β-semialdehyde. The reaction proceeds via a condensation mechanism that forms an unstable intermediate, which subsequently rearranges to yield 2,3-dihydrodipicolinate.

Technical Details

The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). NMR studies have shown distinct peaks corresponding to the reaction products, confirming the formation of 2,3-dihydrodipicolinate under varying pH conditions. Additionally, GC-MS analysis has been employed to identify and quantify the products of enzymatic reactions involving this compound.

Molecular Structure Analysis

Structure

The molecular structure of 2,3-dihydrodipicolinate features a six-membered ring with two carboxyl groups at positions 2 and 6. The compound has a molecular formula of C_7H_10N_2O_4 and a molecular weight of approximately 174.16 g/mol.

Data

  • Molecular Formula: C₇H₁₀N₂O₄
  • Molecular Weight: 174.16 g/mol
  • Structural Features: Contains two carboxyl groups and an amine group.
Chemical Reactions Analysis

Reactions

The primary reaction involving 2,3-dihydrodipicolinate is its conversion into L-lysine through a series of enzymatic steps including reduction, amination, epimerization, and decarboxylation. Dihydrodipicolinate reductase catalyzes the reduction step, converting it into another intermediate before it is transformed into lysine.

Technical Details

The reaction kinetics have been characterized for dihydrodipicolinate synthase from various organisms, revealing parameters such as Michaelis-Menten constants for substrates like L-aspartate-β-semialdehyde and pyruvate. For instance, kinetic studies on Mycobacterium tuberculosis dihydrodipicolinate synthase have shown a maximum velocity (VmaxV_{max}) significantly higher than that observed in Escherichia coli.

Mechanism of Action

Process

The mechanism by which 2,3-dihydrodipicolinate influences lysine biosynthesis involves its formation from substrate condensation followed by several transformation steps leading to lysine production. The initial condensation reaction is crucial as it sets the stage for subsequent modifications that ultimately yield the amino acid.

Data

Research indicates that feedback inhibition by lysine does not affect certain dihydrodipicolinate synthases, suggesting variations in regulatory mechanisms across different species.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its polar carboxyl groups.

Chemical Properties

  • pH Stability: The compound exhibits stability under neutral to slightly acidic conditions but may undergo hydrolysis or degradation at high pH levels.
  • Reactivity: Reacts with various amines and aldehydes under acidic conditions to form adducts.

Relevant analyses have shown that changes in pH can significantly affect the stability and reactivity of 2,3-dihydrodipicolinate.

Applications

Scientific Uses

2,3-Dihydrodipicolinate serves as a critical intermediate in biochemical research related to amino acid metabolism. Its study aids in understanding metabolic pathways in bacteria and plants, which can inform agricultural practices aimed at enhancing crop yields through targeted genetic modifications. Additionally, insights into its synthesis and regulation can lead to novel antibiotic developments targeting bacterial lysine biosynthesis pathways.

Biosynthesis and Metabolic Pathways

Role in Lysine Biosynthesis via the Diaminopimelate (DAP) Pathway

2,3-Dihydrodipicolinate(2-) (DHDP) is a central intermediate in the diaminopimelate (DAP) pathway, which is the primary route for de novo biosynthesis of the essential amino acid L-lysine in bacteria, plants, archaea, and algae. This pathway also generates meso-diaminopimelate (meso-DAP), a critical component of bacterial peptidoglycan cell walls. Unlike mammals, which lack this pathway, these organisms rely on DHDP production for cellular integrity and growth [1] [3] [7].

Substrate Specificity of Dihydrodipicolinate Synthase (DHDPS) in Prokaryotes and Plants

Dihydrodipicolinate synthase (DHDPS; EC 4.3.3.7) catalyzes the committed step of the DAP pathway, condensing (S)-aspartate-β-semialdehyde (ASA) and pyruvate to form DHDP. This enzyme exhibits strict substrate specificity:

  • ASA Stereospecificity: DHDPS exclusively uses the L-enantiomer of aspartate semialdehyde; the D-isomer is neither a substrate nor an inhibitor [6] [9].
  • Pyruvate Binding: Pyruvate binds first, forming a Schiff base with a conserved active-site lysine residue (e.g., Lys161 in E. coli) [6] [9].
  • Quaternary Structure Variations: Bacterial DHDPS typically forms a homotetramer with a "head-to-head" dimer arrangement (e.g., E. coli, Bacteroides thetaiotaomicron), while plant orthologues (e.g., Nicotiana sylvestris) adopt a "back-to-back" tetrameric configuration [1] [3] [4].

Table 1: Comparative Features of DHDPS Across Species

Organism TypeQuaternary StructureAllosteric Inhibition by LysineCatalytic Efficiency (kcat/KM)
Bacteria (e.g., E. coli)"Head-to-head" tetramerYes (IC50 ~210 µM)1.2 × 105 M-1s-1
Plants (e.g., A. thaliana)"Back-to-back" tetramerYes (IC50 ~30–66 µM)8.5 × 104 M-1s-1
Cyanobacteria (e.g., A. variabilis)Bacterial-like tetramerYes (IC50 ~68 µM)9.3 × 104 M-1s-1 [1] [4] [7]

Enzymatic Conversion of (S)-Aspartate Semialdehyde and Pyruvate to 2,3-Dihydrodipicolinate

The DHDPS-catalyzed reaction proceeds via a ping-pong kinetic mechanism at physiological pH:

  • Schiff Base Formation: Pyruvate binds to DHDPS and forms a Schiff base with the active-site lysine (e.g., Lys161 in E. coli).
  • Enamine Intermediate: Deprotonation generates a nucleophilic enamine.
  • Nucleophilic Attack: The enamine attacks the carbonyl carbon of ASA, leading to cyclization.
  • Dehydration: Loss of water yields DHDP as the definitive product, confirmed by NMR and coupled enzyme assays [9] [10]. Earlier hypotheses suggested 4-hydroxy-2,3,4,5-tetrahydrodipicolinate (HTPA) as the product, but recent studies demonstrate DHDP is the direct enzymatic output [9]. The reaction summary is:$$\text{Pyruvate} + \text{L-ASA} \xrightarrow{\text{DHDPS}} \text{2,3-Dihydrodipicolinate} + \text{H}_2\text{O} + \text{H}^+$$

Downstream Reduction by Dihydrodipicolinate Reductase (DHDPR) in Tetrahydrodipicolinate Formation

Dihydrodipicolinate reductase (DHDPR; EC 1.17.1.8) immediately reduces DHDP to L-2,3,4,5-tetrahydrodipicolinate (THDP) using NAD(P)H as a cofactor:

  • Cofactor Specificity: Bacterial DHDPR uses NADH, while plant isoforms prefer NADPH. Substrate inhibition occurs in plant DHDPR when DHDP and NADPH coexist [2] [3].
  • Catalytic Mechanism: DHDPR follows an ordered ternary complex mechanism, where NAD(P)H binds first, followed by DHDP. Kinetic parameters for Anabaena variabilis DHDPR include KMDHDP = 37 µM and kcat = 27 s-1 [2] [4].
  • Structural Insights: DHDPR adopts a Rossmann fold for NAD(P)H binding. Bacterial enzymes are tetrameric (e.g., E. coli), whereas plant DHDPR forms dimers [2] [3] [6].

Table 2: DHDPR Enzymatic Properties

DHDPR SourceQuaternary StructureCofactor PreferenceKM for DHDP (µM)Inhibition by Substrate
E. coli (Bacteria)TetramerNADH57No
A. thaliana (Plant)DimerNADPH16–37Yes (with NADPH)
A. variabilis (Cyanobacteria)TetramerNADH37No [2] [3] [4]

Evolutionary Conservation of the DAP Pathway in Plants, Bacteria, and Algae

The DAP pathway exhibits deep evolutionary conservation:

  • Bacteria and Plants: Essential for lysine and meso-DAP synthesis. Genetic knockout of dapB (encoding DHDPR) in Pseudomonas syringae results in lysine auxotrophy and abolishes toxin production, confirming its indispensability [3] [8].
  • Algae and Archaea: Utilize a similar pathway, evidenced by genomic analyses of lysine biosynthesis genes [6] [7].
  • Cyanobacterial Transition: Cyanobacteria (e.g., Anabaena variabilis) display bacterial-like tetrameric structures for DHDPS and DHDPR, suggesting the plant-specific quaternary divergence occurred after the endosymbiotic origin of chloroplasts [4] [7].
  • Horizontal Gene Transfer (HGT): Trypanosomatid protists acquired bacterial dap genes via HGT, enabling lysine synthesis without endosymbionts [7]. Notably, humans possess a structurally similar enzyme (4-hydroxy-2-oxoglutarate aldolase), complicating antibiotic development against bacterial DHDPS [1].

Properties

Product Name

2,3-Dihydrodipicolinate(2-)

IUPAC Name

2,3-dihydropyridine-2,6-dicarboxylate

Molecular Formula

C7H5NO4-2

Molecular Weight

167.12 g/mol

InChI

InChI=1S/C7H7NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-2,5H,3H2,(H,9,10)(H,11,12)/p-2

InChI Key

UWOCFOFVIBZJGH-UHFFFAOYSA-L

Canonical SMILES

C1C=CC(=NC1C(=O)[O-])C(=O)[O-]

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